molecular formula C11H19BN2O2 B2606738 1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 2243322-62-3

1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No.: B2606738
CAS No.: 2243322-62-3
M. Wt: 222.1
InChI Key: IETUYGOJUSENMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is an organoboron compound that features a pyrazole ring substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves the reaction of 1,5-dimethylpyrazole with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is usually catalyzed by a transition metal catalyst like palladium or copper, and it proceeds under mild conditions, often in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the boron moiety into different functional groups.

    Substitution: The dioxaborolane group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.

    Medicine: Its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes or as components of drug delivery systems.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its ability to form stable complexes with various molecular targets. The dioxaborolane group can interact with nucleophiles, facilitating the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, from catalysis to drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Properties

IUPAC Name

1,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2/c1-8-7-9(13-14(8)6)12-15-10(2,3)11(4,5)16-12/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETUYGOJUSENMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.